

head-to-head comparison of Jak-IN-34 and upadacitinib

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| Compound of Interest | | |
|----------------------|-----------|-----------|
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Head-to-Head Comparison: Jak-IN-34 and Upadacitinib

A direct head-to-head comparison between **Jak-IN-34** and upadacitinib is not possible at this time. Extensive searches of scientific literature, clinical trial databases, and other public resources did not yield any information on a Janus kinase (JAK) inhibitor designated as "**Jak-IN-34**." This suggests that "**Jak-IN-34**" may be an internal compound code not yet disclosed publicly, a misnomer, or a compound in a very early stage of development without available data.

Therefore, this guide will provide a comprehensive overview of the well-characterized, selective JAK1 inhibitor, upadacitinib, to serve as a reference for researchers, scientists, and drug development professionals. The information presented for upadacitinib, including its mechanism of action, selectivity, and experimental data, can serve as a benchmark for evaluating other JAK inhibitors.

Upadacitinib: A Profile of a Selective JAK1 Inhibitor

Upadacitinib (brand name Rinvoq) is an orally administered, selective and reversible Janus kinase (JAK) inhibitor.[1][2] It has been approved for the treatment of several inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and ulcerative colitis.[2][3]

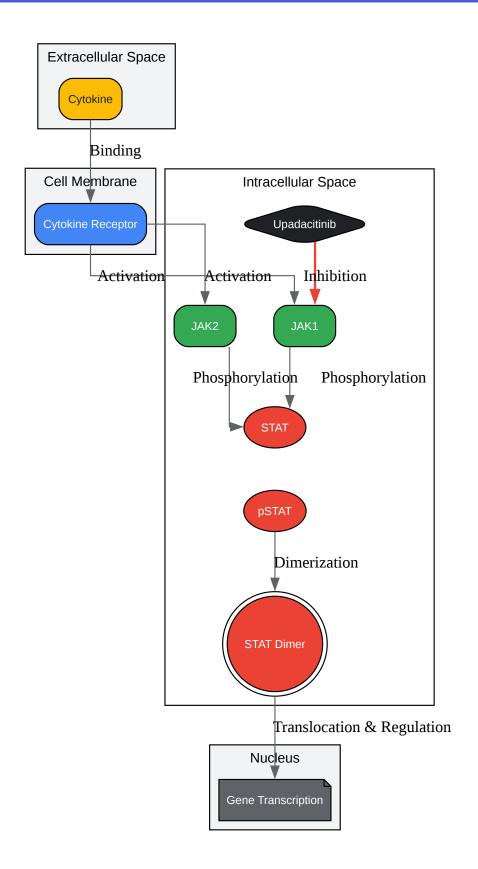


Mechanism of Action

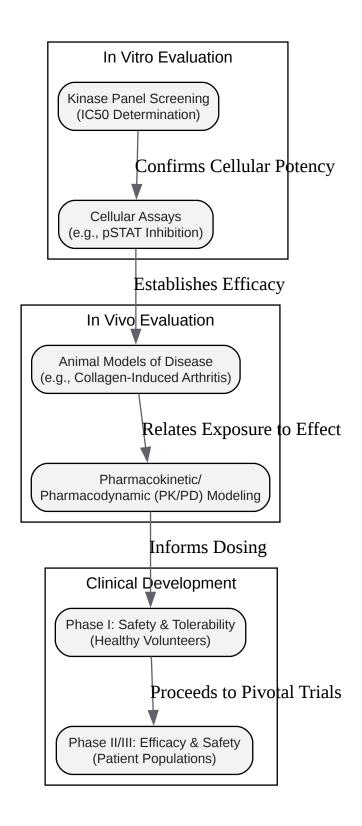
Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor of JAK enzymes.[1] The JAK family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[3][4]

Upon cytokine binding to their receptors, JAKs are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs).[4][5] These phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes, leading to an inflammatory response.[1][3] By blocking JAK activity, upadacitinib prevents the phosphorylation and activation of STATs, thereby interrupting this signaling cascade and reducing the production of pro-inflammatory cytokines.[1][5][6]









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